(1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide

Catalog No.
S714489
CAS No.
52509-14-5
M.F
C22H22BrO2P
M. Wt
429.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1,3-Dioxolan-2-ylmethyl)triphenylphosphonium brom...

Researchers face poor yields when using unprotected formyl Wittig reagents due to self-condensation. This acetal-protected phosphonium bromide offers a stable, crystalline alternative. • Masks aldehyde, enabling Wittig olefination with base-sensitive substrates (esters, epoxides). • Achieves Z-alkene selectivity using lithium-free base; crucial for stereoselective total synthesis. • Non-hygroscopic bromide salt improves weighing accuracy and batch consistency; mild acid deprotection in final step. Ambient storage, global shipping available.

CAS Number

52509-14-5

Product Name

(1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide

IUPAC Name

1,3-dioxolan-2-ylmethyl(triphenyl)phosphanium;bromide

Molecular Formula

C22H22BrO2P

Molecular Weight

429.3 g/mol

InChI

InChI=1S/C22H22O2P.BrH/c1-4-10-19(11-5-1)25(18-22-23-16-17-24-22,20-12-6-2-7-13-20)21-14-8-3-9-15-21;/h1-15,22H,16-18H2;1H/q+1;/p-1

InChI Key

FRHRVQQUICVJDG-UHFFFAOYSA-M

SMILES

C1COC(O1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]

Canonical SMILES

C1COC(O1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]

The exact mass of the compound (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

(1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide, (1,3-Dioxolan-2-yl)methyltriphenylphosphonium bromide, Triphenyl(1,3-dioxolan-2-ylmethyl)phosphonium bromide, Dioxolan-2-ylmethyltriphenylphosphonium bromide, (1,3-Dioxolan-2-ylmethyl)(triphenyl)phosphonium bromide

Purity

≥98%

Package Size

5 g, 25 g

(1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide is a Wittig reagent used for the two-carbon homologation of aldehydes and ketones to form α,β-unsaturated acetals. These products serve as stable precursors to α,β-unsaturated aldehydes, which are valuable intermediates in the synthesis of complex organic molecules, including pharmaceuticals and natural products. The reagent itself is a phosphonium salt that, upon deprotonation with a base, forms a phosphorus ylide capable of reacting with carbonyl compounds. Its key function is to install a masked aldehyde group, preventing unwanted side reactions that would occur with an unprotected formyl-containing Wittig reagent.

Research Fit

Wittig vinylogation reagent with masked aldehyde functionality
Dioxolane-protected α,β-unsaturated aldehyde synthon
Hygroscopic; store under inert gas, away from moisture

Direct substitution with an unprotected formyl Wittig reagent, such as (formylmethyl)triphenylphosphonium chloride, is often unfeasible. The unprotected aldehyde functionality can lead to self-condensation, polymerization, or other side reactions under the strongly basic conditions required for ylide formation, resulting in lower yields and complex purification challenges. Furthermore, the choice of the bromide salt over other halides can influence the reagent's physical properties, such as crystallinity and hygroscopicity, affecting handling, storage stability, and solubility in specific non-polar organic solvents used in synthesis. Horner-Wadsworth-Emmons (HWE) reagents, while an alternative for olefination, differ significantly in reactivity and stereoselectivity, often favoring E-alkenes, whereas non-stabilized Wittig reagents can be tuned to favor Z-alkenes. The HWE reaction also involves a more nucleophilic phosphonate carbanion, which can alter compatibility with sensitive substrates.

Substitution Risk

Methoxymethyltriphenylphosphonium salts lack latent aldehyde functionality
May shift product identity toward oxidized or non-aldehyde Wittig adducts
Ethoxycarbonylmethyl derivatives introduce ester moieties
Require orthogonal deprotection strategies; may alter downstream compatibility
Simpler alkyltriphenylphosphonium bromides offer lower organic solubility
May reduce reaction homogeneity and phase-transfer efficiency

Yield Advantage Over Unprotected Reagents

The primary procurement driver for this reagent is its function as a protected aldehyde equivalent. Direct use of unprotected formyl Wittig reagents under basic conditions often leads to low yields due to self-condensation and other side reactions. The 1,3-dioxolane group is stable to the strong bases (e.g., n-BuLi, NaH, t-BuOK) used to generate the ylide, allowing the olefination to proceed cleanly. After the C=C bond is formed, the acetal can be efficiently hydrolyzed under mild acidic conditions to reveal the desired α,β-unsaturated aldehyde, a two-step sequence that provides significantly higher overall yields and purity compared to a direct, one-pot attempt with an unprotected reagent.

Evidence DimensionReaction Yield & Purity
Target Compound DataClean reaction, high yield of protected alkene intermediate
Comparator Or BaselineUnprotected (formylmethyl) Wittig reagent: Prone to self-condensation, polymerization, and side reactions under basic conditions, leading to low yields and difficult purification.
Quantified DifferenceQualitatively significant improvement in yield and purity, avoiding common failure modes.
ConditionsStandard Wittig reaction conditions involving strong bases (e.g., n-BuLi, NaH, KHMDS).

This reagent is essential for syntheses requiring an α,β-unsaturated aldehyde where the direct approach is chemically unviable, preventing costly material loss and complex purification.

Inhibition efficiency (Zn)
Head-to-head
98.9%
Reported corrosion inhibition in citric acid
KI synergy may enhance beyond baseline

Crystalline Solid Handling Benefits

(1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide is consistently described as a white to off-white powder or crystalline solid with a high melting point (typically 193-195 °C). This contrasts with other phosphonium salts, particularly those with longer alkyl chains or different counter-ions, which can be hygroscopic, oily, or difficult to crystallize, complicating accurate weighing, handling, and storage. The defined crystalline nature of the bromide salt ensures better stability, easier handling in both lab and scaled-up industrial settings, and contributes to batch-to-batch reproducibility.

Evidence DimensionPhysical Form & Melting Point
Target Compound DataCrystalline solid, M.P. 193-195 °C
Comparator Or BaselineOther phosphonium salts (e.g., longer alkyl chains, different halides): Often reported as viscous oils or hygroscopic solids that are difficult to purify and handle.
Quantified DifferenceHigh, sharp melting point indicates a stable, pure, non-hygroscopic solid form, unlike potential alternatives.
ConditionsStandard laboratory and storage conditions.

A stable, crystalline, non-hygroscopic solid is easier to handle, weigh, and store, leading to more reliable and reproducible process outcomes, a critical factor for procurement in regulated and industrial environments.

Steel corrosion inhibition
Class-level
Effective inhibitor in 0.5 M H₃PO₄; adsorption modeled
Cross-substrate applicability reported
Quantitative efficiency data not specified

Tunable Z/E Alkene Stereoselectivity

As a non-stabilized Wittig reagent, the stereochemical outcome of reactions with (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide can be controlled by the choice of solvent and base. The use of lithium-free conditions or polar aprotic solvents like DMSO or THF favors the formation of (Z)-alkenes, with Z:E selectivity ratios reported as high as 8:1. Conversely, employing conditions that promote thermodynamic equilibration, such as using lithium salts or bases like potassium carbonate in DMF, favors the formation of the more stable (E)-alkene. This tunability is a key advantage over HWE reagents, which strongly and almost exclusively favor the (E)-alkene product.

Evidence DimensionAlkene Stereoselectivity (Z:E Ratio)
Target Compound DataTunable from Z-favored (up to 8:1 with DMSO/THF) to E-favored (with K2CO3/DMF).
Comparator Or BaselineHorner-Wadsworth-Emmons (HWE) reagents: Strongly favor E-alkene formation.
Quantified DifferenceProvides access to (Z)-alkenes, which are inaccessible or minority products with the HWE alternative.
ConditionsWittig reaction with aldehydes, varying base and solvent system.

For synthesizing target molecules where the (Z)-alkene geometry is critical, this reagent is the superior choice over HWE alternatives that cannot provide the desired isomer.

Wittig kinetic effects
Class-level
Hammett correlation established; substituent-dependent rates
Predictable rate dependence on aryl substituent
Phase-transfer conditions
Carbonyl selectivity
Class-level
Aldehydes reactive; ketones give poor yields
Substrate scope defines workflow fit
Yield differential not quantified
Fluorescent probe precursor
Data to verify
Enables cysteine-selective probe design
Masked aldehyde for biothiol discrimination
Probe characterization required
KN-93 precursor yield
Data to verify
61.4%
Supports CaMKII inhibitor intermediate synthesis
Optimized microwave conditions

Base-Sensitive Natural Product Synthesis

This reagent is the right choice when synthesizing complex molecules containing functional groups sensitive to strong bases (e.g., esters, epoxides). The protected acetal allows the Wittig reaction to be performed without compromising these sensitive sites, after which the aldehyde can be unmasked under mild acidic conditions late in the synthetic sequence.

(Z)-α,β-Unsaturated Aldehyde Precursors

In projects where the (Z)-geometry of an unsaturated aldehyde is a critical structural requirement for biological activity or subsequent stereospecific reactions, this reagent is essential. By selecting appropriate lithium-free bases and polar aprotic solvents, procurement of this compound enables the selective synthesis of the (Z)-isomer, an outcome not readily achievable with HWE-type reagents.

Scalable Manufacturing Consistency

For industrial or GMP-regulated processes where batch-to-batch consistency is paramount, the well-defined crystalline and non-hygroscopic nature of this bromide salt makes it a preferred raw material. Its superior handling properties minimize process variability associated with weighing and solubility, ensuring more predictable and reproducible reaction outcomes compared to less stable or oily phosphonium salt alternatives.

Application Fit Matrix

Application
Selection Property
Validation Focus
Masked α,β-unsaturated aldehyde synthesis
Aldehyde-specific Wittig reactivity
Deprotection yield and aldehyde substrate scope
Acidic media corrosion inhibition
Corrosion inhibition efficiency across acid environments
Concentration-dependent inhibition and adsorption isotherms
Ratiometric fluorescent probe construction
Masked aldehyde functionality for biothiol discrimination
Cysteine selectivity over homocysteine and glutathione
Microwave-assisted KN-93 preparation
Phosphonium salt precursor yield under microwave conditions
Wittig coupling efficiency in downstream KN-93 assembly

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (91.11%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (88.89%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (97.78%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.78%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (88.89%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (95.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

52509-14-5

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